molecular formula C12H16O B12514205 4-Propoxy-2,3-dihydro-1H-indene CAS No. 820238-24-2

4-Propoxy-2,3-dihydro-1H-indene

Cat. No.: B12514205
CAS No.: 820238-24-2
M. Wt: 176.25 g/mol
InChI Key: CFQOEMFZFLAWJW-UHFFFAOYSA-N
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Description

4-Propoxy-2,3-dihydro-1H-indene is an organic compound belonging to the indene family It is characterized by a propoxy group attached to the 4th position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxy-2,3-dihydro-1H-indene typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene.

    Substitution Reaction: The 4th position of the indene ring is substituted with a propoxy group. This can be achieved through a nucleophilic substitution reaction using propyl alcohol and a suitable leaving group, such as a halide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Propoxy-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted indene derivatives.

Scientific Research Applications

4-Propoxy-2,3-dihydro-1H-indene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Propoxy-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity, leading to various physiological effects.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indene: The parent compound without the propoxy group.

    4-Methoxy-2,3-dihydro-1H-indene: Similar structure with a methoxy group instead of a propoxy group.

    4-Ethoxy-2,3-dihydro-1H-indene: Similar structure with an ethoxy group.

Uniqueness

4-Propoxy-2,3-dihydro-1H-indene is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

820238-24-2

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-propoxy-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H16O/c1-2-9-13-12-8-4-6-10-5-3-7-11(10)12/h4,6,8H,2-3,5,7,9H2,1H3

InChI Key

CFQOEMFZFLAWJW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC2=C1CCC2

Origin of Product

United States

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